molecular formula C7H7ClFNO B12993956 (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol

(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B12993956
M. Wt: 175.59 g/mol
InChI Key: GDGXENWYWUVLBD-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 2-chloro-5-fluoronicotinic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Pd/C, hydrogen gas

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydride)

Major Products

    Oxidation: (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

    Reduction: (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethane

    Substitution: (S)-1-(2-Amino-5-fluoropyridin-3-yl)ethan-1-ol

Scientific Research Applications

(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoronicotinic acid
  • (5-Fluoropyridin-3-yl)boronic acid
  • 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole

Uniqueness

(S)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol is unique due to its chiral nature and specific substitution pattern on the pyridine ring. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-4,11H,1H3/t4-/m0/s1

InChI Key

GDGXENWYWUVLBD-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(N=CC(=C1)F)Cl)O

Canonical SMILES

CC(C1=C(N=CC(=C1)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.